molecular formula C21H14BClFNO B14189605 Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester CAS No. 873101-80-5

Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester

Cat. No.: B14189605
CAS No.: 873101-80-5
M. Wt: 361.6 g/mol
InChI Key: QAQCHBMOIONCDU-UHFFFAOYSA-N
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Description

Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid esterified with both 4-chlorophenyl and 4-fluorophenyl groups, as well as an 8-quinolinyl group

Preparation Methods

The synthesis of Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with the corresponding phenyl and quinolinyl groups. One common method includes the reaction of borinic acid with 4-chlorophenylboronic acid, 4-fluorophenylboronic acid, and 8-quinolinol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to their corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.

Scientific Research Applications

Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: has several scientific research applications:

Mechanism of Action

The mechanism by which Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its ability to form stable complexes with other molecules. The borinic acid moiety can coordinate with various ligands, while the phenyl and quinolinyl groups provide additional sites for interaction. These interactions can influence molecular targets and pathways, such as enzyme inhibition or activation, and receptor binding .

Comparison with Similar Compounds

Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: can be compared with other similar compounds, such as:

Properties

CAS No.

873101-80-5

Molecular Formula

C21H14BClFNO

Molecular Weight

361.6 g/mol

IUPAC Name

(4-chlorophenyl)-(4-fluorophenyl)-quinolin-8-yloxyborane

InChI

InChI=1S/C21H14BClFNO/c23-18-10-6-16(7-11-18)22(17-8-12-19(24)13-9-17)26-20-5-1-3-15-4-2-14-25-21(15)20/h1-14H

InChI Key

QAQCHBMOIONCDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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